molecular formula C18H24N4O2 B12230377 1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12230377
M. Wt: 328.4 g/mol
InChI Key: IRUSAEGBHPCWOZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of cyclopropane, imidazo[1,2-b]pyridazin, and piperidine moieties

Preparation Methods

The synthesis of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves multiple steps, including the formation of the cyclopropane ring, the construction of the imidazo[1,2-b]pyridazin core, and the final coupling with the piperidine ring. Common synthetic routes include:

Industrial production methods typically involve optimizing these synthetic routes to maximize yield and minimize costs. This may include the use of high-throughput screening techniques and the development of efficient catalytic systems.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets and pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

1-(2,2-Dimethylcyclopropanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to its combination of cyclopropane, imidazo[1,2-b]pyridazin, and piperidine moieties. Similar compounds include:

The uniqueness of this compound lies in its specific combination of these moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

(2,2-dimethylcyclopropyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H24N4O2/c1-18(2)11-14(18)17(23)21-8-5-13(6-9-21)12-24-16-4-3-15-19-7-10-22(15)20-16/h3-4,7,10,13-14H,5-6,8-9,11-12H2,1-2H3

InChI Key

IRUSAEGBHPCWOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3)C

Origin of Product

United States

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